molecular formula C18H21N3O2 B2699349 N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415601-88-4

N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

Cat. No.: B2699349
CAS No.: 2415601-88-4
M. Wt: 311.385
InChI Key: ZHBOFGKDAPYQQA-UHFFFAOYSA-N
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Description

“N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the 2-Ethylphenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the 2-ethylphenyl group to the pyrimidine ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxylate
  • N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-sulfonamide
  • N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-thioamide

Uniqueness

“N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-13-5-3-4-6-15(13)21-18(22)17-11-16(19-12-20-17)14-7-9-23-10-8-14/h3-6,11-12,14H,2,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBOFGKDAPYQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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